REACTION_CXSMILES
|
[F-:1].[K+].Br[CH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9]>C(#N)C>[F:1][CH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9] |f:0.1|
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Name
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1,4,7,10,13,16-hexanona-cyclooctadecane
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Quantity
|
2.945 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.48 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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BrCC=1C=C(C(=O)O)C=CC1
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Type
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CUSTOM
|
Details
|
The mixture is stirred for half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 50° C. for 3 hours, whereupon it
|
Duration
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3 h
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in vacuo
|
Type
|
WASH
|
Details
|
the suspension is washed with 15 ml of water, 15 ml of a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the organic solvent is distilled off in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FCC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |